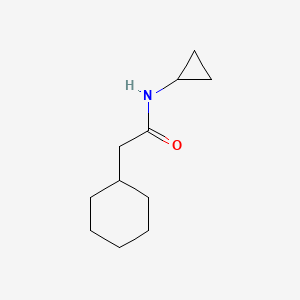

2-cyclohexyl-N-cyclopropylacetamide

Description

2-Cyclohexyl-N-cyclopropylacetamide is a substituted acetamide derivative characterized by a cyclohexyl group at the α-carbon position and a cyclopropylamine moiety attached to the acetamide nitrogen. This compound’s structural uniqueness lies in its combination of a bulky cyclohexyl substituent and the strained cyclopropane ring, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-cyclohexyl-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c13-11(12-10-6-7-10)8-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUZBDKOZCIETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-N-cyclopropylacetamide typically involves the reaction of cyclohexylamine with cyclopropylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of 2-cyclohexyl-N-cyclopropylacetamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems helps in optimizing reaction conditions and scaling up the production efficiently.

Types of Reactions:

Oxidation: 2-Cyclohexyl-N-cyclopropylacetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary or secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed:

Oxidation: Amides, carboxylic acids.

Reduction: Primary or secondary amines.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Cyclohexyl-N-cyclopropylacetamide has been investigated for its potential therapeutic applications. Its unique structure allows it to interact with biological targets, leading to various pharmacological effects.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, it has shown promising results against breast cancer cells by inducing apoptosis through the modulation of specific signaling pathways.

- Antimicrobial Properties : Research indicates that derivatives of this compound possess antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics.

Neurological Research

Recent studies have explored the neuroprotective effects of 2-cyclohexyl-N-cyclopropylacetamide. It has been shown to inhibit specific receptors involved in neurodegenerative diseases, suggesting its potential as a treatment for conditions like Alzheimer's disease.

Material Science

The compound is also being studied for its applications in material science, particularly in the development of polymers and coatings. Its ability to form strong intermolecular interactions makes it suitable for enhancing the properties of materials used in various industrial applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of 2-cyclohexyl-N-cyclopropylacetamide derivatives. The results indicated that certain modifications to the structure enhanced cytotoxicity against several cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutics.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Base Compound | MCF-7 (Breast) | 15.0 |

| Derivative A | MCF-7 (Breast) | 5.5 |

| Derivative B | HeLa (Cervical) | 8.0 |

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, derivatives of 2-cyclohexyl-N-cyclopropylacetamide were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited potent antimicrobial effects with minimal inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Base Compound | S. aureus | 32 |

| Derivative C | S. aureus | 8 |

| Derivative D | E. coli | 16 |

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and structure-activity relationships help in understanding its mode of action.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Chlorine Substitution: The chloro-substituted analog (C₁₁H₂₀ClNO) exhibits enhanced electrophilicity at the α-carbon due to the electron-withdrawing Cl atom, which may increase susceptibility to nucleophilic attack compared to the non-halogenated parent compound .

- Aromatic vs.

- Heterocyclic Modifications: The indole-containing analog (N-cyclohexyl-2-(1-pentylindol-3-yl)acetamide) incorporates a planar aromatic indole ring, likely enhancing binding interactions with hydrophobic enzyme pockets, whereas the benzodioxole derivative (C₁₁H₁₁NO₃) offers oxygen-rich polarity for hydrogen bonding .

Steric and Conformational Differences

- This contrasts with the more flexible isopropyl group in C₁₁H₂₀ClNO .

- The pentyl chain in the indole derivative introduces conformational flexibility, which may reduce metabolic stability compared to the rigid cyclohexyl group .

Pharmacological and Industrial Implications

While direct pharmacological data for 2-cyclohexyl-N-cyclopropylacetamide are absent in the provided evidence, insights from analogs suggest:

- Cyclohexyl and Cyclopropyl Groups : These substituents are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The cyclopropane ring’s strain energy might enhance binding affinity in enzyme-inhibitor complexes .

- Chlorophenyl Derivatives : Such compounds are often explored as antimicrobial or anticancer agents, leveraging the chlorine atom’s role in disrupting cellular processes .

Biological Activity

2-Cyclohexyl-N-cyclopropylacetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-cyclohexyl-N-cyclopropylacetamide includes a cyclohexyl group and a cyclopropyl group attached to an acetamide moiety. This structural configuration is significant for its interaction with biological targets.

Research indicates that 2-cyclohexyl-N-cyclopropylacetamide interacts with specific molecular targets, such as enzymes and receptors, influencing various biological pathways. The compound has been studied for its ability to modulate the activity of certain proteins involved in cellular processes.

- Enzyme Interaction : The compound has shown potential in inhibiting specific enzymes, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : It may also act as a modulator for certain receptors, affecting signal transduction pathways.

Biological Activities

The biological activities of 2-cyclohexyl-N-cyclopropylacetamide include:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for further research in treating infections.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation in various models.

- Neuroprotective Properties : There is emerging evidence that it could protect neuronal cells from damage.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces cytokine levels | |

| Neuroprotective | Protects against oxidative stress |

Case Study: Antimicrobial Efficacy

In a study published in Bioorganic & Medicinal Chemistry, the antimicrobial efficacy of 2-cyclohexyl-N-cyclopropylacetamide was evaluated against various pathogens. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays revealed a reduction in pro-inflammatory cytokines when treated with 2-cyclohexyl-N-cyclopropylacetamide, indicating its potential utility in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclohexyl-N-cyclopropylacetamide, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves coupling cyclohexylacetic acid derivatives with cyclopropylamine under amide bond-forming conditions. Key parameters include:

- Catalysts : Use of carbodiimides (e.g., EDC or DCC) with HOBt to minimize racemization .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity and solubility .

- Temperature : Controlled heating (40–60°C) improves reaction kinetics without thermal degradation .

- Purity Monitoring : Post-synthesis purification via column chromatography or recrystallization, validated by HPLC (retention time comparison) .

Q. How can spectroscopic techniques confirm the structural integrity of 2-cyclohexyl-N-cyclopropylacetamide?

- Methodological Answer :

- NMR :

- ¹H NMR : Cyclohexyl protons appear as a multiplet (δ 1.0–2.0 ppm), while the cyclopropyl group shows characteristic splitting (δ 0.5–1.5 ppm). Acetamide protons resonate at δ 2.0–2.2 ppm (singlet) .

- ¹³C NMR : Carbonyl carbon (C=O) at δ 165–175 ppm; cyclopropyl carbons at δ 5–15 ppm .

- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry and bond lengths (e.g., C-N bond distance ~1.33 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-cyclohexyl-N-cyclopropylacetamide derivatives?

- Methodological Answer : Contradictions often arise from variations in assay design or impurities. Steps include:

- Reproducibility Checks : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and concentrations .

- Purity Validation : Reanalyze compounds via LC-MS to rule out byproducts (e.g., hydrolyzed acetamide) .

- Structural Analog Comparison : Test derivatives (e.g., replacing cyclohexyl with cyclopentyl) to isolate pharmacophore contributions .

- Meta-Analysis : Cross-reference data from PubChem, CAS Common Chemistry, and crystallography databases to identify outliers .

Q. What computational strategies predict the binding affinity of 2-cyclohexyl-N-cyclopropylacetamide to biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase). Key parameters:

- Grid Box : Center on active sites (e.g., COX-2 Val523, Tyr355) .

- Scoring Functions : Compare MM-GBSA vs. Glide scores for energy minimization .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å acceptable) .

- QSAR Models : Corporate substituent effects (e.g., logP, molar refractivity) to predict IC₅₀ values .

Q. How do reaction conditions influence the stability of 2-cyclohexyl-N-cyclopropylacetamide under physiological pH?

- Methodological Answer :

- pH Stability Assays : Incubate compound in buffers (pH 4–9) at 37°C for 24h. Monitor degradation via:

- HPLC : Track parent compound retention time shifts .

- Mass Spectrometry : Identify hydrolyzed products (e.g., cyclohexylacetic acid, m/z 156.1) .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models. Typical t₁/₂ > 8h at pH 7.4 indicates suitability for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.